Tetraethanol ammonium hydroxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61255. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrakis(2-hydroxyethyl)azanium;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4.H2O/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H2/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDQAOFSQCOFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[N+](CCO)(CCO)CCO.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883344 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
631-41-4 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraethanol ammonium hydroxide | |
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| Record name | Ammonium, hydroxide | |
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| Record name | Ammonium, hydroxide | |
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| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1) | |
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| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1) | |
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| Record name | Tetrakis(2-hydroxyethyl)ammonium hydroxide | |
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| Record name | TETRAETHANOL AMMONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB32TXD87V | |
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Synthesis and Mechanistic Pathways of Tetraethanol Ammonium Hydroxide
Advanced Synthetic Methodologies
Modern synthesis of tetraethanolammonium hydroxide (B78521) relies on methods that ensure high purity and efficiency, such as ion exchange, salt metathesis, direct reaction pathways, and electrochemical techniques.
Ion exchange is a widely employed technique for the preparation of quaternary ammonium (B1175870) hydroxides from their corresponding halide salts. google.com This process leverages the selective exchange of anions between a solution and a solid resin phase.
The most common ion exchange method for this purpose involves the use of a strong base anion (SBA) exchange resin. google.com In this process, a solution of a tetraethanolammonium salt, such as tetraethanolammonium chloride or bromide, is passed through a column packed with an SBA resin in its hydroxide (OH⁻) form. google.comgoogle.com The resin contains fixed cationic functional groups (often quaternary ammonium groups themselves) with mobile hydroxide counter-ions. As the salt solution flows through, the resin's functional groups show a higher affinity for the halide anions (e.g., Cl⁻, Br⁻) than for the hydroxide ions. mdpi.com This preference drives the exchange, where halide ions are captured by the resin, and hydroxide ions are released into the solution, combining with the tetraethanolammonium cations to form the desired hydroxide product. google.comresearchgate.net The resulting output is a dilute aqueous solution of tetraethanolammonium hydroxide, which can then be concentrated under reduced pressure. google.com
This method is advantageous for producing high-purity hydroxide solutions with very low residual halide levels. google.com The efficiency of the process can be influenced by factors such as the concentration of the initial salt solution and the flow rate. google.come3s-conferences.org
| Parameter | Description | Relevance to Synthesis |
| Resin Type | Strong Base Anion (SBA) Exchange Resin (Type I) | Contains quaternary amine functional groups necessary for effective exchange of anions like Cl⁻ for OH⁻. mdpi.com |
| Starting Material | Tetraethanolammonium Halide (e.g., Chloride, Bromide) Solution | The precursor salt that provides the tetraethanolammonium cation. google.com |
| Resin Form | Hydroxide (OH⁻) Form | The resin must be pre-treated with a strong base (e.g., NaOH) to load it with hydroxide ions for exchange. google.com |
| Process | Column Chromatography or Batch Process | The salt solution is passed through the resin, allowing for the exchange of halide for hydroxide ions. google.comresearchgate.net |
| Product | Aqueous Tetraethanolammonium Hydroxide Solution | The final product is a solution of the desired compound, often with low levels of halide contamination. google.com |
Salt metathesis, or double displacement, is a classic and effective method for synthesizing quaternary ammonium hydroxides. wikipedia.org This approach relies on the reaction of a tetraethanolammonium salt with a metal hydroxide, where one of the products is an insoluble salt that precipitates out of the solution. sciencemadness.org The most common reagent for this purpose is silver(I) oxide (Ag₂O). wikipedia.org
The reaction involves treating an aqueous solution of a tetraethanolammonium halide (e.g., tetraethanolammonium bromide) with a slurry of silver(I) oxide. The silver cations combine with the halide anions to form a highly insoluble silver halide precipitate (e.g., AgBr), which is then removed by filtration. wikipedia.orgsciencemadness.org The remaining solution contains the tetraethanolammonium cation and the hydroxide anion.
The general reaction is as follows: 2 (EtOH)₄N⁺X⁻ + Ag₂O + H₂O → 2 (EtOH)₄N⁺OH⁻ + 2 AgX(s)
The primary driving force for this reaction is the formation and precipitation of the insoluble silver halide, which shifts the equilibrium toward the products according to Le Châtelier's principle. researchgate.net This method can yield high-purity hydroxide solutions, though it can be more costly due to the use of silver compounds. The resulting hydroxide salt is typically heated to between 100 and 200 °C to complete the reaction. libretexts.org
Direct synthesis involves the formation of the tetraethanolammonium cation through quaternization of a tertiary amine. For tetraethanolammonium hydroxide, this would typically start with triethanolamine (B1662121). The quaternization is achieved by reacting the tertiary amine with an alkylating agent that introduces the fourth ethanol (B145695) group. A plausible alkylating agent is 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
A related industrial process for preparing tetra-alkyl ammonium compounds involves reacting a tertiary amine with an alkyl halide or sulfate (B86663) under pressure and elevated temperature. google.comchemicalbook.com For instance, tetraethylammonium (B1195904) hydroxide can be synthesized by reacting triethylamine (B128534) with diethyl sulfate, followed by treatment with sodium hydroxide. chemicalbook.com A similar direct quaternization to form a salt involves reacting triethylamine with ethyl chloride in a solvent like acetonitrile (B52724) at elevated temperature and pressure, which can achieve yields of over 98%. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Temperature | Pressure | Yield (of Salt) | Reference |
| Triethylamine | Diethyl Sulfate | Ethanol | 140°C | 1.0 MPa | 95.7% (of Hydroxide after NaOH treatment) | chemicalbook.com |
| Triethylamine | Ethyl Chloride | Acetonitrile | 140°C | 0.4 MPa (initial N₂) | 98.55% | researchgate.net |
| Triethylamine | Chloroethane (B1197429) | Aprotic Solvent | 80–110°C | Not specified | High | google.com |
This table shows data for the analogous synthesis of tetraethylammonium salts, which illustrates the general conditions for direct quaternization reactions.
Electrochemical synthesis offers a clean and efficient route to produce tetraethanolammonium hydroxide from its corresponding salts, avoiding certain chemical reagents. researchgate.net The process is typically carried out in an electrolytic cell containing two or three compartments separated by ion-exchange membranes. scispace.comgoogle.com
In a common setup, an aqueous solution of a tetraethanolammonium salt (e.g., chloride, formate, or hydrogencarbonate) is introduced into the anode compartment (anolyte). google.comosti.gov Upon applying an electric current, the following occurs:
Cation Migration : The positively charged tetraethanolammonium cations—[(EtOH)₄N]⁺—migrate from the anolyte, across a cation-exchange membrane, and into the cathode compartment (catholyte). google.com
Cathode Reaction : At the cathode, water molecules are electrolyzed (reduced) to produce hydroxide ions (OH⁻) and hydrogen gas (H₂). scispace.com
Product Formation : In the catholyte, the migrated tetraethanolammonium cations combine with the newly formed hydroxide ions to yield an aqueous solution of tetraethanolammonium hydroxide. scispace.com
This method can produce a high-purity product, as the starting salt anion (e.g., chloride) remains in the anolyte, separated from the final product. osti.gov The efficiency and energy consumption of the process are influenced by parameters such as current density, temperature, and the concentrations of the solutions in the cell. researchgate.net
Ion Exchange Processes in Quaternary Ammonium Compound Formation
Reaction Mechanisms in Tetraethanol Ammonium Hydroxide Formation
The formation of tetraethanolammonium hydroxide via the methodologies described is governed by distinct chemical and physical principles.
Ion Exchange : The mechanism is a physical process based on competitive ion affinity. The strong base anion resin has fixed quaternary ammonium functional groups that non-covalently bind mobile counter-ions. The exchange is driven by the resin's higher selectivity for multivalent or less hydrated anions, such as halides, over hydroxide ions. This process is an equilibrium, but the large excess of resin sites pushes the reaction to near completion.
Salt Metathesis : This reaction is driven by thermodynamics, specifically by differences in solubility products (Ksp). The reaction proceeds because the formation of a highly stable, insoluble precipitate (e.g., AgCl, AgBr) removes product ions from the solution. This disturbance to the chemical equilibrium continuously shifts the reaction forward until the limiting reactant is consumed.
Direct Reaction (Quaternization) : The core of this pathway is the quaternization of the tertiary amine (triethanolamine). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom of the alkylating agent (e.g., 2-chloroethanol). This attack occurs from the backside relative to the leaving group (e.g., chloride), leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the leaving group, resulting in the quaternary ammonium cation.
Electrochemical Synthesis : The mechanism is based on electrode reactions and ion transport. At the cathode, water is reduced: 2H₂O + 2e⁻ → H₂(g) + 2OH⁻. At the anode, an oxidation reaction occurs (e.g., 2X⁻ → X₂ + 2e⁻). The key is the selective transport of ions across the membrane. A cation-exchange membrane allows only the [(EtOH)₄N]⁺ cations to pass from the anolyte to the catholyte, preventing the anions from crossing and contaminating the final product. The transport of hydroxide ions in such systems can occur through both standard diffusion (vehicular mechanism) and proton hopping (Grotthuss mechanism). nih.gov
Quaternization Reaction Kinetics and Mechanisms
The synthesis of the tetraethanolammonium cation, the precursor to tetraethanolammonium hydroxide, is achieved via a quaternization reaction. This class of reaction involves the alkylation of a tertiary amine, in this case, triethylamine. The mechanism is a form of nucleophilic substitution, where the nitrogen atom of the triethylamine acts as a nucleophile, attacking an electrophilic carbon on an ethylating agent, such as ethyl chloride (chloroethane) or diethyl sulfate.
The reaction proceeds as the lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, and the leaving group (e.g., chloride from ethyl chloride) is displaced. The result is the formation of the tetraethylammonium cation.
Research into optimizing this process has identified specific conditions to drive the reaction efficiently. In one synthetic approach, an intermediate, tetraethylammonium chloride (TEAC), is synthesized from triethylamine and ethyl chloride. The optimal conditions for this reaction were determined to be a molar ratio of acetonitrile (as solvent), ethyl chloride, and triethylamine of 1.9:1.4:1. researchgate.net The reaction, when conducted at 140°C for 6 hours under an initial nitrogen pressure of 0.4 MPa, can achieve a yield of up to 98.55%. researchgate.net Another method involves reacting triethylamine with chloroethane in an acetone (B3395972) solvent at temperatures between 100°C for 48 hours. google.com
Table 1: Quaternization Reaction Parameters for Tetraethylammonium Chloride (TEAC) Synthesis
| Reactants | Solvent | Temperature | Pressure | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Triethylamine, Ethyl Chloride | Acetonitrile | 140°C | 0.4 MPa (initial) | 6 hours | 98.55% | researchgate.net |
| Triethylamine, Chloroethane | Acetone | 100°C | Not Specified | 48 hours | 40.6% | google.com |
The kinetics of the reaction are influenced by factors such as the concentration of reactants, temperature, and the choice of solvent. The use of pressure indicates that the reactants, particularly ethyl chloride, are maintained in the liquid phase at the reaction temperature to ensure a sufficient reaction rate.
Ion Exchange Mechanism Elucidation
Once the tetraethylammonium salt, such as tetraethylammonium chloride (TEAC) or tetraethylammonium bromide, is synthesized, the halide anion is replaced with a hydroxide anion to form the final product. This is accomplished through an ion exchange mechanism. Two primary methods are employed: resin-based ion exchange and membrane electrolysis.
Strong Base Anion Exchange Resin: In this method, the tetraethylammonium salt solution is passed through a column packed with a strong basic anion exchange resin. google.com These resins are polymers with covalently bound quaternary ammonium groups, which are pre-loaded with hydroxide ions (OH⁻). As the TEAC solution flows through the resin, the chloride ions (Cl⁻) in the solution have a higher affinity for the resin's functional groups than the hydroxide ions do. The Cl⁻ ions are therefore exchanged for OH⁻ ions, which are released into the solution to pair with the tetraethylammonium cations (TEA⁺), forming tetraethylammonium hydroxide. google.com The resulting output is a dilute solution of tetraethanolammonium hydroxide, which is then typically concentrated under reduced pressure. google.com
Electrolysis with Ion-Exchange Membranes: A more advanced and continuous method involves electrolysis using ion-exchange membranes. researchgate.net This process often utilizes a multi-chamber electrolytic cell, such as a three-membrane, four-compartment electrodialysis device, to ensure high purity. patsnap.com In a typical setup for a similar compound, an aqueous solution of the tetra-alkyl ammonium salt is placed in a salt chamber. patsnap.com Under the influence of an electric field, the tetra-alkyl ammonium cations migrate through a cation exchange membrane into the cathode chamber. patsnap.com Simultaneously, water molecules are electrolyzed at the cathode, generating hydrogen gas and hydroxide ions (OH⁻). patsnap.com These newly formed hydroxide ions combine with the incoming tetra-alkyl ammonium cations to form the high-purity tetra-alkyl ammonium hydroxide solution. patsnap.com This method prevents the contamination of the product with halide ions and can be optimized for efficiency. For instance, in the synthesis of TEAH via electrolysis of TEAC, the lowest energy consumption was achieved at a current density of 1,200 A·m⁻², a temperature of 80°C, and specific concentrations of the anolyte and catholyte. researchgate.net
Optimization of Synthesis Parameters for Enhanced Yield and Purity
Solvent Effects in Tetraethanolammonium Hydroxide Synthesis
The choice of solvent plays a critical role in the initial quaternization step. The solvent must be able to dissolve the reactants, particularly the tertiary amine, and facilitate the nucleophilic substitution reaction.
Aprotic and Polar Solvents: Aprotic solvents are often used in the synthesis of the intermediate tetraethylammonium chloride. google.com Solvents like acetonitrile and acetone have been shown to be effective. researchgate.netgoogle.com Acetonitrile was used in a process that reported a very high yield of 98.55%. researchgate.net These solvents can stabilize the charged transition state of the SN2 reaction without participating in hydrogen bonding, which could otherwise hinder the reaction.
Alcohol Solvents: In an alternative one-pot synthesis starting from diethyl sulfate and triethylamine, ethanol was used as the solvent. chemicalbook.com The reaction proceeded to completion, and the subsequent addition of sodium hydroxide in the same pot led to the final product with a total reaction yield of 95.7%. chemicalbook.com
Solvent-Free Conditions: While specific research on solvent-free synthesis of tetraethanolammonium hydroxide is not detailed, it is a recognized green chemistry technique for similar reactions. researchgate.net The advantages include potentially higher yields, shorter reaction times, easier product workup, and the avoidance of volatile organic solvents. researchgate.net
Temperature and Pressure Influence on Reaction Efficiency
Temperature and pressure are critical parameters that directly influence the reaction kinetics and, consequently, the yield and reaction time.
Temperature: Higher temperatures generally increase the rate of the quaternization reaction. However, they must be controlled to prevent side reactions or degradation of reactants and products. Studies show a range of effective temperatures. For the reaction of triethylamine and chloroethane, temperatures between 50°C and 120°C are cited, with a preference for 80-110°C to achieve reaction times between 36 and 60 hours. google.com A different process using diethyl sulfate and triethylamine employed a higher temperature of 140°C, which completed the reaction in just 4 hours. chemicalbook.com Similarly, the high-yield synthesis of TEAC from triethylamine and ethyl chloride was also conducted at 140°C. researchgate.net
Pressure: Pressure is primarily applied during the quaternization step to keep volatile reactants, like ethyl chloride, in the liquid phase at elevated temperatures. In one synthesis, an initial nitrogen pressure of 0.4 MPa was applied. researchgate.net Another process involving diethyl sulfate reported a pressure of 1.0 MPa during the reaction at 140°C. chemicalbook.com Maintaining adequate pressure ensures that the concentration of the reactants in the reaction medium is sufficient to drive the reaction forward efficiently.
The interplay of these parameters is summarized in the following table, showcasing different strategies to achieve high reaction efficiency.
Table 2: Influence of Temperature and Pressure on Synthesis Efficiency
| Starting Materials | Temperature | Pressure | Reaction Time | Outcome/Yield | Reference |
|---|---|---|---|---|---|
| Triethylamine, Ethyl Chloride | 140°C | 0.4 MPa | 6 hours | 98.55% (TEAC) | researchgate.net |
| Diethyl sulfate, Triethylamine | 140°C | 1.0 MPa | 4 hours | 95.7% (TEAH) | chemicalbook.com |
| Triethylamine, Chloroethane | 80–110°C | Not Specified | 36–60 hours | 40.6% (TEAC) | google.com |
Catalytic Applications and Mechanistic Investigations
Role as a Base Catalyst in Organic Transformations
Quaternary ammonium (B1175870) hydroxides are recognized as strong, organic-soluble bases that can serve as effective catalysts in numerous organic reactions. Their catalytic activity stems from the hydroxide (B78521) ion (OH⁻), which can act as a potent base or nucleophile. The bulky organic cation enhances solubility in non-polar solvents, facilitating reactions in homogeneous phases.
In nucleophilic substitution reactions, a nucleophile attacks a substrate, displacing a leaving group. The hydroxide ion (OH⁻) from a compound like tetraethanol ammonium hydroxide can act as a powerful nucleophile. For instance, in the hydrolysis of alkyl halides to form alcohols, the hydroxide ion attacks the partially positive carbon atom bonded to the halogen.
The general mechanism involves the OH⁻ ion donating an electron pair to the carbon atom, leading to the cleavage of the carbon-halogen bond. The rate of this reaction is influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. While amine functions are typically poor leaving groups in such reactions, derivatives like tetraalkyl ammonium salts can participate in certain substitution and elimination reactions libretexts.orgchemistrystudent.com. Quaternary ammonium hydroxides can also function as phase-transfer catalysts, where the tetra-substituted ammonium cation helps transport the hydroxide nucleophile from an aqueous phase to an organic phase to react with a water-insoluble substrate.
Base-catalyzed condensation reactions, such as the aldol (B89426) condensation, are fundamental in organic synthesis for forming carbon-carbon bonds. In these reactions, a strong base is used to deprotonate a carbonyl compound at the α-carbon, generating a reactive enolate ion masterorganicchemistry.comjove.comkhanacademy.org.
The mechanism proceeds in the following steps:
Enolate Formation: The hydroxide ion abstracts an acidic α-hydrogen from an aldehyde or ketone to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule.
Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (like water) to form a β-hydroxy carbonyl compound, known as the aldol addition product.
Dehydration (Condensation): Upon heating, this aldol product can undergo dehydration, where the base removes another α-hydrogen, leading to the elimination of a hydroxide ion and the formation of an α,β-unsaturated carbonyl compound jove.com.
Tetra-alkyl ammonium hydroxides are known to serve as effective base catalysts for condensation reactions, including those between nitrobenzene (B124822) and aniline (B41778) google.com. The choice of base can influence reaction rates and product selectivity rsc.orgtaylorandfrancis.com.
Table 1: General Steps in Base-Catalyzed Aldol Condensation
| Step | Description | Intermediate/Product |
| 1 | Abstraction of an α-hydrogen by a base (e.g., OH⁻). | Enolate Ion |
| 2 | Nucleophilic attack of the enolate on a carbonyl carbon. | Alkoxide Intermediate |
| 3 | Protonation of the alkoxide. | β-Hydroxy Carbonyl (Aldol) |
| 4 | (Optional, with heat) Elimination of water. | α,β-Unsaturated Carbonyl |
Saponification is the base-catalyzed hydrolysis of an ester into a carboxylate salt and an alcohol. This reaction is fundamental to the production of soap from fats and oils study.comwikipedia.orgwikipedia.org. The mechanism is a nucleophilic acyl substitution masterorganicchemistry.comchemistrylearner.com.
The process unfolds as follows:
Nucleophilic Attack: The hydroxide ion from a base like this compound attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate called an orthoester wikipedia.org.
Elimination of Leaving Group: This unstable intermediate collapses, expelling the alkoxide ion (OR⁻) as the leaving group and forming a carboxylic acid.
Acid-Base Reaction: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion, yielding an alcohol and a carboxylate salt masterorganicchemistry.com.
While inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are traditionally used, organic bases can also facilitate this transformation nih.govquora.comresearchgate.net. The use of different bases can affect the properties of the resulting soap study.com.
Table 2: Mechanistic Steps of Saponification
| Step | Reactants | Action | Products |
| 1 | Ester + Hydroxide Ion | Nucleophilic attack on the carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Tetrahedral Intermediate | Elimination of the alkoxide leaving group. | Carboxylic Acid + Alkoxide Ion |
| 3 | Carboxylic Acid + Alkoxide Ion | Irreversible proton transfer. | Carboxylate Salt + Alcohol |
This compound in Nanoparticle Synthesis
The synthesis of nanoparticles with controlled size and shape is crucial for their application in various fields. In bottom-up synthesis methods like the sol-gel process, catalysts play a critical role in controlling the hydrolysis and condensation reactions that lead to nanoparticle formation.
The sol-gel process is a widely used method for synthesizing silica (B1680970) (SiO₂) nanoparticles from silicon alkoxide precursors, most commonly tetraethyl orthosilicate (B98303) (TEOS). The process involves two key reactions: hydrolysis and condensation, which are typically catalyzed by an acid or a base iosrjournals.orgedlib.net.
In a base-catalyzed process, such as one employing ammonium hydroxide or a quaternary ammonium hydroxide, the reaction proceeds as follows:
Hydrolysis: The silicon alkoxide (Si-OR) reacts with water to form silanol (B1196071) groups (Si-OH) and an alcohol. The hydroxide ion catalyst promotes this step.
Condensation: The silanol groups then react with each other (or with remaining alkoxide groups) to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. This polycondensation leads to the growth of a silica network rsc.orgdergipark.org.tr.
Ammonium hydroxide is a common catalyst in the well-known Stöber method for producing monodisperse silica spheres researchgate.netnih.govbohrium.com. The concentration of the base is a critical parameter that influences the rates of hydrolysis and condensation, thereby affecting the final particle size utm.myresearchgate.net.
The choice and concentration of the catalyst in nanoparticle synthesis have a profound impact on the final morphology (shape and size) and crystallinity of the particles nih.govnih.gov. In base-catalyzed sol-gel synthesis, the catalyst concentration directly affects nucleation and growth kinetics.
Influence on Size: Generally, in the synthesis of silica nanoparticles, a higher concentration of a basic catalyst like ammonium hydroxide leads to faster hydrolysis and condensation rates. This results in the rapid formation of nuclei and subsequent growth, typically producing larger particles researchgate.netutm.my. Varying the catalyst amount allows for the tuning of particle diameters over a wide range researchgate.net.
Influence on Shape and Crystallinity: The catalyst influences the shape by affecting the relative growth rates of different crystal faces. While the Stöber method typically produces amorphous, spherical silica nanoparticles, other synthesis conditions and catalysts can yield different morphologies or crystalline structures edlib.netinl.gov. For instance, studies on other quaternary ammonium hydroxides, like tetrapropylammonium (B79313) hydroxide, show they can act as structure-directing agents in the synthesis of crystalline materials like zeolites, guiding the formation of specific pore structures chemkente.comnih.gov.
Table 3: Effect of Ammonium Hydroxide Concentration on Silica Nanoparticle Size (Illustrative Data)
| Sample | Catalyst Volume (mL) | Average Particle Size Range (nm) |
| A | 1.50 | 150 - 250 |
| B | 1.00 | 100 - 160 |
| C | 0.50 | 80 - 100 |
Source: Based on findings from Norazmi et al. (2018) for ammonium hydroxide catalysis, illustrating a general trend. researchgate.net
Phase-Transfer Catalysis Studies
There is a notable lack of specific research studies focused on the use of tetraethanolammonium hydroxide as a phase-transfer catalyst. Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur.
For quaternary ammonium hydroxides, the cation (in this case, tetraethanolammonium, [N(CH₂CH₂OH)₄]⁺) is responsible for transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. The presence of four ethanol (B145695) groups on the nitrogen atom gives the cation a degree of hydrophilicity, which may influence its efficacy as a phase-transfer catalyst compared to analogues with more lipophilic alkyl groups (like tetrabutylammonium (B224687) or tetraethylammonium). However, without specific studies, its efficiency, selectivity, and the scope of reactions it can catalyze remain undocumented in scientific literature.
Catalytic Stability and Regeneration in Reaction Systems
Detailed investigations into the catalytic stability and regeneration of tetraethanolammonium hydroxide are not available in the reviewed literature. The stability of a catalyst is crucial for its industrial viability, as it determines its lifespan and reusability.
Deactivation Mechanisms
While no studies specifically detail the deactivation of tetraethanolammonium hydroxide, a primary mechanism for the thermal degradation of quaternary ammonium hydroxides is the Hofmann elimination wikipedia.orgallen.inlibretexts.orgucalgary.ca. This reaction occurs when the compound is heated, leading to the formation of an alkene and a tertiary amine.
The Hofmann elimination is an E2 elimination reaction where the hydroxide ion acts as a base, abstracting a proton from a beta-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). This leads to the cleavage of the carbon-nitrogen bond, releasing a neutral tertiary amine as a leaving group ucalgary.camasterorganicchemistry.com.
For tetraethanolammonium hydroxide, the reaction would proceed as follows:
The hydroxide ion abstracts a proton from the carbon beta to the nitrogen atom within one of the ethanol groups.
This induces the elimination of triethanolamine (B1662121) and the formation of ethylene (B1197577) glycol or a related product.
This degradation pathway is significant because it represents an intrinsic instability of the catalyst under thermal stress, which is common in many catalytic reaction conditions. The temperature at which this decomposition occurs is a critical parameter for defining the operational window of the catalyst, but this has not been specifically determined for tetraethanolammonium hydroxide in the available literature.
Table 1: Plausible Deactivation Pathway for Quaternary Ammonium Hydroxides
| Deactivation Mechanism | Description | Products for Tetraethanolammonium Hydroxide (Hypothesized) |
| Hofmann Elimination | Thermal decomposition of the quaternary ammonium hydroxide via an E2 elimination reaction. wikipedia.orglibretexts.org | Triethanolamine and ethylene glycol (or subsequent products). |
Regeneration Strategies for Catalytic Activity
There is no information available regarding regeneration strategies specifically for a deactivated tetraethanolammonium hydroxide catalyst. Generally, catalyst regeneration aims to remove poisons or restore the active form of the catalyst.
Since the primary deactivation mechanism for similar compounds is Hofmann elimination—an irreversible decomposition of the catalyst molecule itself—regeneration in the traditional sense is not feasible. Once the tetraethanolammonium cation has degraded into triethanolamine, it can no longer function as a phase-transfer catalyst. In such cases, the "regeneration" would involve separating the degradation products and adding a fresh supply of the catalyst to the reaction system.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Tetraethanolammonium Hydroxide (B78521) Analysis
Chromatographic methods are essential for the separation and quantification of tetraethanolammonium hydroxide from complex matrices. Techniques such as ion chromatography, ultra-performance liquid chromatography coupled with high-resolution mass spectrometry, and high-performance liquid chromatography offer the necessary selectivity and sensitivity.
Ion Chromatography (IC) Development and Validation
Currently, specific validated ion chromatography (IC) methods for the analysis of tetraethanolammonium hydroxide are not extensively detailed in publicly accessible research. However, the principles of IC method development for similar quaternary ammonium (B1175870) compounds, such as tetramethylammonium (B1211777) hydroxide (TMAH), can be informative. A typical IC method involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation and quantification. For related compounds, methods have been developed using a mobile phase of sulfuric acid and analysis via a conductivity detector after suppression. Validation would include assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose.
Ultra-Performance Liquid Chromatography – High-Resolution Mass Spectrometry (UPLC-HRMS)
There is a notable lack of specific UPLC-HRMS methods developed exclusively for tetraethanolammonium hydroxide in the available scientific literature. For analogous compounds like TMAH, UPLC-HRMS serves as a powerful tool for identification and quantification, especially at trace levels. researchgate.netdss.go.thresearchgate.net Such methods capitalize on the high resolution and mass accuracy of the mass spectrometer to confirm the elemental composition of the ion. A hypothetical UPLC-HRMS method for tetraethanolammonium hydroxide would involve reversed-phase chromatography to separate the cation, followed by detection using an HRMS instrument operating in positive ion mode. The precursor ion of tetraethanolammonium would be selected and fragmented to produce characteristic product ions for confident identification and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
While tetraethanolammonium hydroxide is mentioned as a reagent in polymer chemistry, specific HPLC methods for its analysis are not well-documented in the search results. dss.go.th Method development for similar compounds, like tetrabutylammonium (B224687) hydroxide, often employs ion-pairing reversed-phase HPLC. caltech.edu In this approach, an ion-pairing agent is added to the mobile phase to enhance the retention of the quaternary ammonium cation on a nonpolar stationary phase (e.g., C18). Detection is typically achieved using a UV detector, if the analyte has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a conductivity detector.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are vital for elucidating the structural and optical properties of chemical compounds. For tetraethanolammonium hydroxide, methods like X-ray diffraction and UV-Visible spectroscopy provide valuable insights.
X-ray Diffraction (XRD) for Crystalline Phase Analysis
Tetraethanolammonium hydroxide is utilized as a structure-directing agent or template in the synthesis of porous silicates, such as zeolites. annualreviews.org In this context, X-ray diffraction (XRD) is employed to analyze the crystalline structure of the final silicate (B1173343) product, not of the tetraethanolammonium hydroxide itself. annualreviews.org Research indicates that crystalline products have been isolated from solutions containing silica (B1680970) and tetraethanolammonium hydroxide. researchgate.netresearchgate.net However, detailed XRD patterns and crystalline phase analysis specifically for solid tetraethanolammonium hydroxide are not available in the provided search results. The analysis of a crystal structure generally involves identifying the lattice parameters (a, b, c, α, β, γ) and the space group from the diffraction pattern, which provides fundamental information about the compound's solid-state arrangement.
Fourier-Transform Infrared (FTIR) Spectroscopy in Supramolecular Systems
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within complex systems. In the study of supramolecular chemistry involving tetraethanolammonium hydroxide, FTIR provides critical insights into the host-guest interactions, particularly when the compound acts as a template or guest molecule within a larger framework, such as a zeolite.
The FTIR spectrum of tetraethanolammonium hydroxide is characterized by distinct absorption bands corresponding to its functional groups. The broad band for the hydroxyl (-OH) group stretching vibration is typically observed in the 3200-3600 cm⁻¹ region. The C-H stretching vibrations from the ethyl groups appear in the 2800-3000 cm⁻¹ range. Other significant peaks include those for C-O and C-N stretching.
When tetraethanolammonium hydroxide is incorporated into a supramolecular structure, such as the pores of a zeolite during synthesis, the FTIR spectrum reveals shifts in these characteristic bands. These shifts are indicative of hydrogen bonding and other non-covalent interactions between the template molecule and the inorganic host framework. For instance, the interaction of the hydroxyl groups of the template with the silicate or aluminate species of the zeolite framework can cause a noticeable change in the position and shape of the -OH absorption band. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for studying these systems, as it can analyze samples in aqueous solutions, allowing for the investigation of ion-pair supramolecular structures. nih.gov By analyzing these spectral changes, researchers can deduce the orientation and conformation of the template molecule within the host, providing a deeper understanding of the structure-directing effects that are fundamental to the synthesis of specific porous materials. nih.govnih.gov
Table 1: Characteristic FTIR Absorption Bands for Tetraethanolammonium Hydroxide and Their Significance in Supramolecular Systems
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Supramolecular Analysis |
| O-H Stretch (Hydroxyl) | 3200 - 3600 | Broad band; position and shape are highly sensitive to hydrogen bonding with the host framework. |
| C-H Stretch (Alkyl) | 2800 - 3000 | Indicates the presence of the ethanol (B145695) chains; shifts can suggest conformational changes upon encapsulation. |
| C-O Stretch | 1000 - 1300 | Vibrations related to the alcohol group; changes point to interactions involving the hydroxyl moiety. |
| C-N Stretch | 1000 - 1250 | Associated with the quaternary ammonium core; spectral shifts can indicate electrostatic interactions. |
Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. researchgate.net For tetraethanolammonium hydroxide, NMR techniques, including ¹H and ¹³C NMR, as well as advanced two-dimensional (2D) methods, provide unambiguous confirmation of its molecular structure. core.ac.uknumberanalytics.com
In a typical ¹H NMR spectrum, the protons of the tetraethanolammonium cation would exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) would appear as one multiplet, while the methylene protons adjacent to the oxygen atom (-CH₂-OH) would appear as another, typically at a different chemical shift. The hydroxyl protons (-OH) would also produce a signal, though its position and appearance can vary depending on the solvent and concentration due to chemical exchange.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two non-equivalent carbon atoms in the ethanol chains (-N-CH₂- and -CH₂-OH), confirming the molecular backbone.
Advanced 2D NMR techniques are employed for more complex structural assignments. numberanalytics.com
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to assign protons within the same spin system, for example, along an ethanol arm.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the entire molecule, including the quaternary ammonium center. core.ac.uk
When tetraethanolammonium hydroxide is used as a template, solid-state NMR can be used to probe the interactions between the organic cation and the inorganic framework, providing data on proximity and conformation within the synthesized material.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetraethanolammonium Hydroxide
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Coupling Information |
| ¹H | -N-CH₂- | ~3.0 - 3.5 | Triplet, coupled to adjacent -CH₂-OH |
| ¹H | -CH₂-OH | ~3.5 - 4.0 | Triplet, coupled to adjacent -N-CH₂- |
| ¹H | -OH | Variable | Singlet (broad or sharp depending on exchange) |
| ¹³C | -N-CH₂- | ~55 - 60 | Signal for carbon attached to nitrogen |
| ¹³C | -CH₂-OH | ~60 - 65 | Signal for carbon attached to oxygen |
Surface Area and Porosity Measurements (BET)
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for characterizing porous and finely divided materials. intertek.com It determines the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen at cryogenic temperatures) on its surface. infinitalab.com When tetraethanolammonium hydroxide is used as a template in the synthesis of materials like zeolites, the resulting products are often highly porous. rsc.orgresearchgate.netrsc.org BET analysis is essential for quantifying this porosity.
The analysis involves exposing the material to increasing partial pressures of nitrogen gas and measuring the amount of gas adsorbed. The data is plotted as an adsorption isotherm. From this isotherm, the amount of gas required to form a monolayer on the surface is calculated, which, combined with the known cross-sectional area of the adsorbate molecule, yields the total surface area. intertek.com
Furthermore, by analyzing the full adsorption and desorption isotherm, other crucial properties can be determined:
Total Pore Volume: Calculated from the amount of gas adsorbed at a relative pressure close to saturation. intertek.com
Pore Size Distribution: Methods like the Barrett-Joyner-Halenda (BJH) analysis are applied to the desorption branch of the isotherm to calculate the distribution of pore sizes within the material, typically in the mesopore range (2-50 nm). infinitalab.comresearchgate.net
For instance, zeolite beta synthesized using the closely related tetraethylammonium (B1195904) hydroxide as a template can exhibit a micropore volume of 0.28 cm³/g, indicating a well-developed porous structure. rsc.org The surface area and porosity are key indicators of the material's potential performance in applications such as catalysis and adsorption.
Table 3: Typical Material Properties Determined by Gas Adsorption (BET) Analysis for Materials Synthesized with Quaternary Ammonium Templates
| Parameter | Typical Range of Values | Significance |
| BET Surface Area | 50 - 800 m²/g | Represents the total accessible surface for reactions or adsorption. researchgate.netresearchgate.net |
| Total Pore Volume | 0.1 - 0.5 cm³/g | Indicates the total void space within the material. rsc.org |
| Average Pore Diameter | 2 - 20 nm | Characterizes the size of the pores, crucial for molecular sieving and shape-selective catalysis. infinitalab.comresearchgate.net |
Electron Microscopy Techniques (TEM) for Nanomaterial Characterization
Transmission Electron Microscopy (TEM) is an indispensable imaging technique for the characterization of nanomaterials, providing direct visualization at the nanoscale. nih.govresearchgate.net When tetraethanolammonium hydroxide serves as a template or reagent in the synthesis of nanomaterials, such as zeolites or metal oxide nanoparticles, TEM is used to obtain detailed information about their physical attributes. utexas.edunih.gov
TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image, which is then magnified and focused onto a detector. This allows for the direct observation of:
Particle Size and Size Distribution: TEM images enable precise measurement of individual nanoparticle dimensions, allowing for the creation of size distribution histograms. researchgate.net
Morphology and Shape: The technique reveals the shape of the nanoparticles, whether they are spherical, rod-like, cubic, or have more complex morphologies. researchgate.net
Crystallinity and Structure: High-resolution TEM (HRTEM) can resolve the atomic lattice planes of crystalline materials. The resulting images and selected area electron diffraction (SAED) patterns can be used to determine the crystal structure and identify any defects. researchgate.net
Dispersion: In composite materials, TEM can show how nanoparticles are distributed within a matrix.
For example, in the synthesis of zeolites, TEM can visualize the morphology of the final zeolite crystals and confirm that the desired crystalline structure has been formed. utexas.edu It is a powerful method for directly assessing the outcome of a templated synthesis process. researchgate.net
Table 4: Information Obtained from TEM for Nanomaterials Synthesized Using Tetraethanolammonium Hydroxide
| Parameter | Information Provided by TEM |
| Size | Direct measurement of particle diameters. |
| Morphology | Visualization of particle shape (e.g., spherical, cubic, hexagonal). |
| Crystallinity | Identification of crystalline domains and lattice fringes via HRTEM. |
| Phase Identification | Determination of crystal structure through electron diffraction patterns. |
| Agglomeration State | Assessment of the degree of particle clustering or dispersion. |
Environmental Applications and Remediation Technologies
Degradation of Organic Pollutants
The potential for Tetraethanolammonium hydroxide (B78521) to be involved in the degradation of organic pollutants is an area of scientific inquiry. Research into bioremediation and photocatalytic degradation processes provides insights into the environmental breakdown of this compound.
There is a lack of specific research on the photocatalytic degradation of Tetraethanolammonium hydroxide. Photocatalysis is a promising advanced oxidation process for the degradation of various organic pollutants; however, studies detailing the specific catalysts, reaction kinetics, and degradation byproducts for Tetraethanolammonium hydroxide are not currently present in the scientific literature.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons and nuclei in atoms and molecules. aps.org These principles are applied to elucidate the properties and reactivity of complex chemical systems like Tetraethanolammonium hydroxide (B78521).
The electronic structure dictates the molecule's reactivity, including the sites susceptible to nucleophilic or electrophilic attack. Understanding the electronic structure is a prerequisite for elucidating reaction mechanisms and other molecular properties.
Quantum chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. rsc.orgresearchgate.netethz.ch For tetraethanolammonium hydroxide, a key area of interest is its degradation in alkaline environments, which is relevant to its use in applications like anion exchange membranes.
Studies on analogous tetraalkylammonium cations have explored degradation pathways using quantum chemical methods. researchgate.net For instance, the attack by a hydroxide ion can proceed via several mechanisms, including an SN2 pathway leading to the formation of an alcohol and a tertiary amine, or Hofmann elimination. researchgate.net Although specific activation energies for tetraethanolammonium hydroxide are not detailed in the available research, the methodologies used in studying similar compounds are directly applicable. These computational approaches can predict the most likely degradation routes and the stability of the cation under various conditions. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. These simulations are particularly useful for studying the structure and dynamics of liquids and solutions.
Classical MD simulations have been employed to investigate the microscopic structural and dynamic heterogeneities of related tetraalkylammonium hydroxide ionic liquids, such as tetraethylammonium (B1195904) hydroxide (TEAH). rsc.orgresearchgate.net These studies reveal significant structural organization within the liquid, with cations forming continuous domains and anions occupying discrete domains. rsc.org The dynamics of these systems are complex, with the mobility of ions being influenced by the length of the alkyl chains attached to the nitrogen atom. rsc.org For instance, in TEAH, the shorter alkyl chains lead to different structural and dynamic behavior compared to tetraalkylammonium hydroxides with longer chains. rsc.org These findings suggest that in an aqueous solution of tetraethanolammonium hydroxide, there would be distinct solvation shells and specific interactions between the cation, the hydroxide anion, and water molecules.
Atomistic MD simulations using polarizable force fields have also been used to study hydrated anion exchange membranes functionalized with quaternary ammonium (B1175870) groups. researchgate.net These simulations provide insights into the transport mechanisms of hydroxide ions, which can occur via vehicular or Grotthuss-type mechanisms, and how these are correlated with the local molecular structure. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to investigate the electronic properties of many-body systems. It has been extensively applied to study various aspects of quaternary ammonium compounds.
DFT calculations are crucial for understanding the thermodynamics and kinetics of anion exchange processes, which are fundamental to the application of materials like layered double hydroxides (LDHs) and anion exchange membranes. rsc.orgmdpi.com While not focused on tetraethanolammonium hydroxide itself, DFT studies on LDHs intercalated with various anions, including hydroxide, have elucidated the factors governing anion exchange selectivity. rsc.org
These studies have shown that the binding energy of the anion to the host material is a key determinant of the exchange process. The order of binding energy, and thus the difficulty of exchange, has been calculated for a range of anions. rsc.org For instance, the sequence of anion exchange is influenced by the charge of the anion, its size, and its ability to form hydrogen bonds with the host structure. rsc.orgmdpi.com The major driving force for anion exchange has been identified as the electrostatic force. rsc.orgmdpi.com
DFT has also been used to investigate the degradation of various quaternary ammonium (QA) head groups in the presence of hydroxide ions, which is a critical aspect of anion exchange membrane stability. These studies calculate the binding energies between the QA cation and the hydroxide ion, as well as the activation energies for degradation reactions.
Table 1: Calculated Binding Energy Order for Anion Exchange in Layered Double Hydroxides
| Anion | Relative Binding Energy Trend |
| PO₄³⁻ | Strongest |
| CO₃²⁻ | ↓ |
| SO₄²⁻ | ↓ |
| OH⁻ | ↓ |
| Cl⁻ | ↓ |
| Br⁻ | ↓ |
| HCOO⁻ | ↓ |
| NO₃⁻ | ↓ |
| C₆H₅SO₃⁻ | Weakest |
This table is based on DFT calculations for MIIAl-A-LDHs and indicates the general trend of anion exchangeability, where anions with lower binding energy are more easily exchanged. mdpi.com
DFT calculations can provide detailed insights into the adsorption of molecules onto surfaces, which is relevant for applications such as catalysis and separation. While specific DFT studies on the adsorption of tetraethanolammonium hydroxide are limited in the public domain, research on the degradation mechanisms of tetraalkylammonium cations provides relevant data on the interaction energies. researchgate.net
DFT studies on the degradation of tetramethylammonium (B1211777), for example, have calculated the free energy barriers for the attack of hydroxide anions. researchgate.net These calculations reveal the energetic favorability of different reaction pathways, which is a form of selectivity at the molecular level.
Table 2: Calculated Free Energy Barriers for Degradation of Tetraalkylammonium Cations by Hydroxide
| Cation | Reaction Pathway | Free Energy Barrier (kcal/mol) at 298 K |
| Tetramethylammonium | SN2 Attack | 17.0 |
| Ethyltrimethylammonium | SN2 Pathway | 23.0 |
| Ethyltrimethylammonium | Hofmann Elimination | 12.8 |
This data from DFT studies on model cations highlights the energetic differences between possible degradation pathways, indicating a kinetic selectivity. researchgate.net
Catalytic Reaction Mechanism Analysis
While specific research on the catalytic mechanism of tetraethanolammonium hydroxide is limited, analysis of analogous compounds like tetramethylammonium hydroxide (TMAH) offers significant insights. Computational studies and experimental evidence for related quaternary ammonium hydroxides suggest they can function as potent catalysts under various conditions.
For instance, TMAH has been shown to be an effective catalyst in the one-pot synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govnih.govoxazine-3-ones. researchgate.net The proposed mechanism suggests that the hydroxide ion from TMAH acts as a catalyst by enhancing the nucleophilic character of other reactants, such as urea (B33335) and 2-naphthol, which facilitates the reaction. researchgate.net
In a different context, the study of the reaction mechanism between tetraarylammonium salts and hydroxide ions has pointed towards a radical mechanism initiated by a single-electron transfer from the hydroxide. researchgate.net This alternative pathway, differing from classical SNAr mechanisms, was supported by observations of hydrogen/deuterium exchange in the salts. researchgate.net Understanding these distinct potential mechanisms is vital for predicting how tetraethanolammonium hydroxide might behave as a catalyst or degrade under specific reaction conditions.
Below is a table summarizing the optimized reaction conditions for the synthesis of 1,2-dihydro-1-phenylnaphtho[1,2-e] nih.govnih.govoxazine-3-one using a TMAH catalyst, which serves as an analogue for tetraethanolammonium hydroxide.
Table 1: Optimization of TMAH Catalyst in Synthesis Reaction
| Entry | Catalyst Amount (mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 180 | 50 |
| 2 | 10 | 150 | 65 |
| 3 | 15 | 150 | 70 |
| 4 | 25 | 120 | 85 |
| 5 | 35 | 120 | 96 |
| 6 | 40 | 120 | 96 |
Data derived from a study on TMAH-catalyzed synthesis, serving as an analogue. researchgate.net
Stability Predictions for Materials
Computational chemistry is instrumental in predicting the stability of materials, particularly those designed for use in aggressive chemical environments. For materials involving quaternary ammonium salts like tetraethanolammonium hydroxide, especially in applications such as anion-exchange membranes (AEMs), stability is a critical parameter. researchgate.net
Theoretical models can simulate the decomposition pathways of these compounds. For example, understanding that certain N,N-diaryl carbazolium salts (a type of quaternary ammonium salt) decompose via a single-electron-transfer mechanism allows researchers to design more robust molecules. researchgate.net By modifying the electronic properties of the molecule, for instance by adding substituents with specific Hammett parameters, the stability against hydroxide attack can be significantly enhanced. researchgate.net These predictive models provide a clear guideline for developing next-generation, highly stable quaternary ammonium salts for various applications. researchgate.net
Computational Modeling for Material Design and Prediction
Computational modeling has become an indispensable part of materials science, enabling the design and prediction of novel materials with tailored properties from the ground up. moldesignx.com By leveraging powerful simulation techniques, researchers can explore the potential of hypothetical materials before they are ever synthesized in a lab.
Techniques such as Density Functional Theory (DFT), Quantum Mechanics (QM), and Molecular Dynamics (MD) simulations are at the forefront of this field. moldesignx.com
Density Functional Theory (DFT) calculations provide accurate predictions of electronic structure, energetics, and other fundamental properties, offering insights into a material's stability and reactivity. moldesignx.com
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing researchers to explore structural changes, phase transitions, and mechanical properties. moldesignx.com
Quantum Mechanics (QM) simulations delve into the quantum behavior of materials to understand phenomena like charge transport and chemical reactions. moldesignx.com
Predicting Material Stability and Performance
A primary goal of computational material design is to predict the stability and performance of new materials. By using computational models, scientists can screen vast libraries of hypothetical structures to identify those with exceptional stability. chemeurope.com
For example, researchers have successfully used computational approaches to identify approximately 10,000 "ultrastable" metal-organic framework (MOF) structures. chemeurope.com This process involves using machine-learning models trained on existing data to identify molecular building blocks that are expected to form highly stable materials. chemeurope.com These predictions are crucial for developing materials for specific applications, such as capturing greenhouse gases or catalyzing chemical reactions. chemeurope.com The ability to computationally screen for stability beforehand ensures that laboratory efforts are focused on the most promising candidates. chemeurope.com
Machine Learning Approaches in Computational Chemistry
Machine learning (ML) is revolutionizing computational chemistry by providing new ways to analyze and predict chemical behavior. nih.gov ML algorithms can be trained on large datasets generated from high-accuracy QM and DFT calculations to create predictive models that are significantly faster than the original methods. nih.govgithub.com
These data-driven models can predict a wide range of molecular properties using just the molecular structure as input, bypassing the need for time-consuming experiments or expensive electronic structure calculations. github.com This approach is particularly useful for tasks like predicting the enantioselectivity of a reaction or the biological activity of a molecule. chemrxiv.org
One of the key advantages of ML is its ability to handle the complexity and diversity of chemical data. researchgate.net Various ML techniques are employed, each with its own strengths:
Table 2: Machine Learning Techniques in Computational Chemistry
| Technique | Description | Application |
|---|---|---|
| k-Nearest Neighbors (k-NN) | A classification algorithm that predicts the class of a data point based on the majority class of its 'k' nearest neighbors. researchgate.net | Prediction of modes of toxic action for chemical compounds. researchgate.net |
| Support Vector Machine (SVM) | A powerful classification and regression method that finds the optimal hyperplane to separate data points into different classes. researchgate.net | Developing models with high accuracy for distinguishing between molecular mechanisms. researchgate.net |
| Graph Neural Networks (GNNs) | A type of deep learning model specifically designed for graph-structured data, which conceptually resembles a molecule's structural formula. nih.gov | Used in models that focus on molecule-dependent features like elemental symbols and bond distances. nih.gov |
| Artificial Neural Networks (ANNs) | A complex network of interconnected nodes (neurons) inspired by the human brain, capable of learning complex patterns from data. researchgate.net | Creating predictive models for chemical properties with high accuracy and low error rates. researchgate.net |
The development of open-source ML toolkits and frameworks has made these powerful techniques more accessible to the broader chemistry community, accelerating research and discovery in many areas. nih.govchemrxiv.org
Supramolecular Chemistry and Host Guest Interactions
Non-Covalent Interactions in Tetraethanolammonium Hydroxide (B78521) Systems
The supramolecular chemistry of tetraethanolammonium hydroxide is fundamentally governed by a combination of non-covalent interactions. These forces, while weaker than covalent bonds, are collectively responsible for the formation of organized supramolecular structures. The key interactions involving the tetraethanolammonium cation, [N(CH₂CH₂OH)₄]⁺, and its hydroxide counter-anion include ion-pairing, hydrogen bonding, and van der Waals forces. The positively charged nitrogen center facilitates strong electrostatic interactions with the hydroxide anion and other potential anionic guests. Simultaneously, the four flexible ethanol (B145695) arms can engage in numerous hydrogen bonds and weaker van der Waals contacts, creating a complex and dynamic interaction field.
| Interaction Type | Description in Tetraethanolammonium Hydroxide Systems |
| Ion-Pairing | The electrostatic attraction between the positively charged quaternary ammonium (B1175870) center [N]⁺ and the hydroxide [OH]⁻ anion. This is a primary, strong interaction. |
| Hydrogen Bonding | The four hydroxyl (-OH) groups on the ethanol arms can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. The hydroxide anion is a powerful hydrogen bond acceptor. |
| Van der Waals Forces | Dispersion forces exist along the ethylene (B1197577) chains of the ethanol arms, contributing to the overall stability of complexes and self-assembled structures. |
| Ion-Dipole Interactions | The cationic core interacts favorably with the dipole moment of polar solvent molecules like water. |
Hydrogen bonding is a defining feature of tetraethanolammonium hydroxide in solution and in the solid state. The presence of four hydroxyl groups on the cation allows it to act as a potent hydrogen bond donor. In aqueous solutions, these groups interact strongly with surrounding water molecules. This behavior is notably different from that of structurally similar but non-hydroxylated quaternary ammonium ions like tetrapropylammonium (B79313) (TPA).
Research in zeolite synthesis has highlighted the critical role of these interactions. While the tetraethanolammonium cation is geometrically similar to TPA, a known structure-directing agent (SDA) for certain zeolites like ZSM-5, it is often unable to template these structures. caltech.educore.ac.uk This has been attributed to the strong hydrogen-bonding interactions that occur between the ethanol groups of the cation and the water molecules in the synthesis gel. acs.org These robust hydration shells are believed to hinder the cation's ability to organize silicate (B1173343) precursors effectively, a process necessary for the templated crystallization of the zeolite framework. caltech.eduacs.org The hydroxide anion further contributes to this extensive network by acting as a strong hydrogen bond acceptor. This capacity for forming intricate hydrogen-bonded networks is also evidenced by the isolation of crystalline products from solutions of silica (B1680970) in tetraethanolammonium hydroxide. researchgate.netresearchgate.netgoogle.com
Molecular Recognition and Host-Guest Complexation
Molecular recognition involves the specific binding of a "guest" molecule to a complementary "host" molecule through non-covalent interactions. The tetraethanolammonium cation has the potential to act as a host for various anionic or neutral guest species. Its flexible ethanol arms could form a rudimentary cavity, binding a guest through a combination of hydrogen bonds from the hydroxyl termini and electrostatic interactions from the central charge. The specificity of this recognition would depend on the size, shape, and chemical nature of the guest, and how well it complements the host's binding features. While much of the literature focuses on quaternary ammonium ions acting as guests for larger macrocyclic hosts like calixarenes, the principles of host-guest chemistry are reciprocal. nih.gov
The strength of a host-guest interaction is quantified by its binding constant (or association constant, Kₐ). A higher Kₐ value signifies a more stable complex. The determination of binding constants is a central task in supramolecular chemistry. nih.govresearchgate.net Common methods involve titrating a solution of the host with the guest and monitoring the resulting changes in a physical property using spectroscopic techniques.
Common Methods for Binding Constant Determination:
Nuclear Magnetic Resonance (NMR) Titration: The chemical shifts of the host's protons are monitored as the guest is added. By fitting the change in chemical shift (Δδ) versus the guest concentration, the binding constant can be calculated. oup.com This method is powerful for determining both the binding strength and the binding site within the host.
UV-Visible (UV-Vis) Spectrophotometry: This technique is applicable if the host, guest, or the resulting complex has a unique absorption band. The change in absorbance at a specific wavelength during titration is used to determine the Kₐ value. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS). acs.org
Below is a representative table illustrating the type of data collected during an NMR titration experiment to determine a binding constant.
Representative Data for 1:1 Host-Guest Binding Analysis Host: Tetraethanolammonium Hydroxide
| Guest Concentration (M) | Mole Ratio (Guest/Host) | Δδ of Host Proton Hₐ (ppm) |
|---|---|---|
| 0.000 | 0.0 | 0.000 |
| 0.001 | 0.2 | 0.050 |
| 0.002 | 0.4 | 0.098 |
| 0.003 | 0.6 | 0.145 |
| 0.004 | 0.8 | 0.188 |
| 0.005 | 1.0 | 0.225 |
| 0.010 | 2.0 | 0.350 |
| 0.025 | 5.0 | 0.450 |
Note: This table contains illustrative data. The binding constant is determined by applying a nonlinear least-squares fitting algorithm to the binding isotherm derived from this data. nih.govresearchgate.net
Spectroscopy is an indispensable tool for studying the formation and structure of host-guest complexes. Various techniques can provide insight into the specific interactions that stabilize the complex. acs.orgrsc.org
Spectroscopic Techniques and Expected Observations for Tetraethanolammonium Hydroxide Complexes
| Spectroscopic Method | Information Provided | Expected Change Upon Complexation |
|---|---|---|
| ¹H NMR | Provides information on the electronic environment of protons. Changes in chemical shift indicate which part of the host is involved in binding. | A downfield or upfield shift in the signals corresponding to the -CH₂- and -OH protons of the ethanol arms would confirm their interaction with the guest. |
| FT-IR | Probes vibrational frequencies of functional groups. Particularly sensitive to changes in hydrogen bonding. | A shift in the position and/or broadening of the O-H stretching band (~3300 cm⁻¹) would indicate a perturbation of the hydrogen-bonding network. |
| UV-Vis | Monitors electronic transitions. Useful for guests that are chromophoric or when charge-transfer interactions occur. | Appearance of a new charge-transfer band or a shift in the guest's absorption spectrum upon binding within the host. nih.gov |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of particles in solution. Can detect the formation of larger supramolecular assemblies. | An increase in the average particle size could indicate the formation of a host-guest complex or larger aggregates. rsc.org |
Self-Assembly and Self-Organization Phenomena
Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. Tetraethanolammonium hydroxide is known to participate in and influence self-organization processes, most notably as a structure-directing agent (SDA) in the synthesis of crystalline inorganic materials. researchgate.net In this role, the cation acts as a guest around which silicate or aluminosilicate (B74896) precursors from a synthesis gel organize themselves. This host-guest interaction at the nanoscale directs the formation of specific microporous architectures, such as those found in zeolites. annualreviews.org
Although its efficacy is limited for certain structures due to its strong hydrophilicity, its ability to direct the formation of other materials is established. caltech.eduacs.org Crystalline sodium tetraethanolammonium silicate, for example, has been synthesized, demonstrating the cation's ability to template an ordered solid-state structure. google.com This process is a clear example of self-organization driven by the non-covalent interactions between the organic cation and the inorganic building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
